molecular formula C7H5N3O2 B2361037 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 80356-97-4

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No. B2361037
CAS RN: 80356-97-4
M. Wt: 163.136
InChI Key: KHKIDNHBRDOFOB-UHFFFAOYSA-N
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Description

“2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques : This compound and its derivatives are synthesized for their potential therapeutic applications. Techniques involve condensation reactions, with one study detailing the production of chemical combinations related to 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (Saraswat & Pandey, 2017).

Structural Studies and Transformations

  • Structural Identification : Research includes exploring the structural differences between various dione derivatives, contributing to the understanding of nitrogen cyclization and tautomerization in these compounds (Chung et al., 2021).

Material Science and Polymer Chemistry

  • Electrochemical Properties : Studies demonstrate the use of related compounds in electrochemical applications, such as in the synthesis of chemiluminescent compounds, showing promise in fields like material science and polymer chemistry (Algi et al., 2017).
  • Organic Semiconductors : The compound's derivatives have been explored for their potential in organic semiconducting materials, highlighting their importance in electronic device applications (Sasikumar et al., 2016).

Pharmaceutical Research

  • Antiproliferative Activity : In pharmaceutical research, derivatives of this compound have been tested for antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications (Dubinina et al., 2006).

Antibiofilm Applications

  • Antibiofilm Efficiency : A derivative of this compound has been evaluated for its antibiofilm efficiency against Gram-negative bacteria, showing potential in addressing urinary tract infections (Rajivgandhi et al., 2018).

Future Directions

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , they present an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-methylpyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-3-2-8-4-5(9-3)7(12)10-6(4)11/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKIDNHBRDOFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80356-97-4
Record name 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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